Cyclopentyl(phenyl)methanol: A Comprehensive Technical Guide for Advanced Chemical Synthesis
Cyclopentyl(phenyl)methanol: A Comprehensive Technical Guide for Advanced Chemical Synthesis
Abstract
This technical guide provides an in-depth exploration of cyclopentyl(phenyl)methanol, a significant secondary alcohol in organic synthesis and pharmaceutical development. The document elucidates its chemical identity, including its IUPAC nomenclature and common synonyms, and presents a detailed analysis of its physicochemical properties. Core methodologies for its synthesis are critically examined, with a focus on the Grignard reaction and the reduction of cyclopentyl phenyl ketone, offering field-proven insights into experimental design and execution. Furthermore, this guide discusses the applications of cyclopentyl(phenyl)methanol as a pivotal intermediate in the development of therapeutic agents, particularly those with anticholinergic activity. The content is structured to serve as a valuable resource for researchers, scientists, and professionals in drug development, emphasizing practical utility and scientific integrity.
Chemical Identity and Nomenclature
Cyclopentyl(phenyl)methanol is a secondary alcohol characterized by the presence of a cyclopentyl group and a phenyl group attached to a carbinol carbon.
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IUPAC Name: cyclopentyl(phenyl)methanol[1]
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Synonyms: Cyclopentylphenylmethanol, alpha-Cyclopentylbenzyl Alcohol, Cyclopentyl phenyl methanol[1][2]
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CAS Number: 4397-01-7[2]
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Molecular Formula: C₁₂H₁₆O[2]
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Molecular Weight: 176.25 g/mol [1]
It is crucial to distinguish cyclopentyl(phenyl)methanol from its structural isomer, (1-phenylcyclopentyl)methanol, where both the phenyl and the hydroxymethyl groups are attached to the same carbon of the cyclopentane ring.
Physicochemical and Safety Data
The physical and chemical properties of cyclopentyl(phenyl)methanol are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Moderately soluble in organic solvents, less soluble in water | [2] |
| Hydrogen Bonding | Acts as a hydrogen bond donor and acceptor | [2] |
| Computed Properties | ||
| XLogP3 | 2.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Safety Information:
Cyclopentyl(phenyl)methanol is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis Methodologies
The synthesis of cyclopentyl(phenyl)methanol is primarily achieved through two robust and widely employed methods in organic chemistry: the Grignard reaction and the reduction of the corresponding ketone. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Grignard Reaction: A Convergent Approach
The Grignard reaction offers a highly efficient route to cyclopentyl(phenyl)methanol by forming a new carbon-carbon bond.[3][4] This method involves the nucleophilic addition of a cyclopentyl Grignard reagent to benzaldehyde.
Reaction Scheme:
Caption: Grignard synthesis of cyclopentyl(phenyl)methanol.
Experimental Protocol: Synthesis via Grignard Reaction
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Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. A solution of bromocyclopentane in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or the greener alternative cyclopentyl methyl ether (CPME), is added dropwise to initiate the formation of cyclopentylmagnesium bromide.[5] The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.
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Addition of Benzaldehyde: Once the Grignard reagent has formed (indicated by the consumption of magnesium), the reaction mixture is cooled in an ice bath. A solution of benzaldehyde in the same anhydrous solvent is then added dropwise, maintaining the temperature below 10 °C to control the exothermic reaction.
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Quenching and Work-up: After the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
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Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure cyclopentyl(phenyl)methanol.
Causality Behind Experimental Choices:
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Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.[3]
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Choice of Solvent: Ethereal solvents like THF or CPME are essential as they solvate the magnesium atom of the Grignard reagent, stabilizing it and facilitating its formation and reactivity.[5] CPME is a more environmentally friendly option due to its higher boiling point, lower peroxide formation, and ease of drying.[6]
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Temperature Control: The initial formation of the Grignard reagent and its subsequent reaction with benzaldehyde are exothermic. Low-temperature addition of the aldehyde is crucial to prevent side reactions, such as Wurtz coupling or enolization.
Reduction of Cyclopentyl Phenyl Ketone: A Functional Group Transformation
An alternative and equally effective method for synthesizing cyclopentyl(phenyl)methanol is the reduction of its corresponding ketone, cyclopentyl phenyl ketone (also known as benzoylcyclopentane).[7] This approach is a classic example of carbonyl group reduction.
Reaction Scheme:
Caption: Reduction of cyclopentyl phenyl ketone.
Experimental Protocol: Synthesis via Ketone Reduction
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentyl phenyl ketone in a suitable protic solvent such as methanol or ethanol for reactions with sodium borohydride, or an aprotic solvent like THF or diethyl ether for lithium aluminum hydride.[8]
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Addition of Reducing Agent: The solution is cooled in an ice bath. The reducing agent (e.g., sodium borohydride) is added portion-wise to control the evolution of hydrogen gas and the exothermic nature of the reaction.[8]
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Reaction Monitoring and Quenching: The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of water (for NaBH₄) or by a sequential addition of water and a sodium hydroxide solution (Fieser workup for LiAlH₄).
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Extraction and Purification: The resulting mixture is filtered to remove inorganic salts, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated in the same manner as the Grignard procedure. The final product is purified by column chromatography or distillation.
Trustworthiness and Self-Validation:
The purity of the synthesized cyclopentyl(phenyl)methanol should be validated through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The disappearance of the carbonyl peak in the IR spectrum (around 1685 cm⁻¹) of the starting ketone and the appearance of a broad hydroxyl peak (around 3200-3600 cm⁻¹) in the product's spectrum serve as a primary confirmation of a successful reduction.
Applications in Drug Development
Cyclopentyl(phenyl)methanol is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural motif is found in a number of compounds with therapeutic potential.
Role as a Key Intermediate:
The primary application of cyclopentyl(phenyl)methanol in drug development is as a key intermediate in the synthesis of anticholinergic agents.[7] These drugs work by inhibiting the action of acetylcholine, a neurotransmitter, at muscarinic receptors. The hydroxyl group of cyclopentyl(phenyl)methanol provides a convenient handle for further functionalization, often through etherification, to introduce the aminoalkyl side chain characteristic of many anticholinergic drugs.
An example of a therapeutic agent whose synthesis involves a cyclopentyl(phenyl)methanol derivative is Glycopyrrolate, where the structurally related cyclopentyl(phenyl)methanone is listed as an impurity.[9] While not a direct precursor in this specific case, the structural similarity highlights the relevance of this chemical scaffold in the synthesis of anticholinergic compounds.
Conclusion
Cyclopentyl(phenyl)methanol is a versatile secondary alcohol with significant applications in organic synthesis and medicinal chemistry. Its preparation, primarily through the Grignard reaction or ketone reduction, is well-established and allows for the efficient construction of this important molecular scaffold. As a key intermediate, particularly in the synthesis of anticholinergic agents, it continues to be a relevant compound for researchers and professionals in the field of drug development. This guide has provided a comprehensive overview of its synthesis, properties, and applications, grounded in established chemical principles and practices.
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